2-(4-chlorobenzoyl)-N-phenylbenzamide
Description
2-(4-Chlorobenzoyl)-N-phenylbenzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with a 4-chlorobenzoyl group at the 2-position and a phenyl group at the N-position. This compound belongs to a class of molecules widely studied for their biological activities, including insecticidal, anticonvulsant, and anti-inflammatory properties . Its structure combines aromatic and amide functionalities, which influence its physicochemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C20H14ClNO2 |
|---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
2-(4-chlorobenzoyl)-N-phenylbenzamide |
InChI |
InChI=1S/C20H14ClNO2/c21-15-12-10-14(11-13-15)19(23)17-8-4-5-9-18(17)20(24)22-16-6-2-1-3-7-16/h1-13H,(H,22,24) |
InChI Key |
DKVZEAMTOMSMLK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
Table 2: Toxicological and Pharmacological Data
Key Findings :
- In insecticidal assays, analogs with chlorobenzoyl groups (e.g., ) show enhanced potency over non-halogenated derivatives like PB.
- Benzofuran-acetamide derivatives (e.g., 5i) exhibit anticonvulsant activity comparable to phenytoin, suggesting the 4-Cl-benzoyl group contributes to CNS target engagement .
Physicochemical and Spectroscopic Properties
Table 3: Physical Property Comparison
Insights :
- Methoxy and methyl groups (e.g., ) improve solubility in polar solvents compared to purely aromatic analogs.
- Nitro and bromine substituents () may reduce crystallinity due to steric hindrance.
Computational and QSAR Insights
Key parameters include:
- High correlation coefficients (R = 0.87–0.96) for models predicting anti-EV71 activity.
- Hydrophobic substituents (e.g., benzothiazolyl in ) improve membrane permeability, as predicted by logP values.
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